
In-Depth Structural Analysis of FR194738: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FR194738

Cat. No.: B2602236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the

cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of

the structural and biological aspects of FR194738, including its chemical properties, synthesis,

mechanism of action, and key experimental data. The information presented is intended to

support further research and development of this compound as a potential therapeutic agent

for hypercholesterolemia.

Chemical Structure and Properties
FR194738, chemically known as (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-

thienylmethoxy)propyloxy]benzylamine hydrochloride, is a synthetic small molecule with the

following properties:
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Property Value

Molecular Formula C₂₇H₃₈ClNO₂S

Molecular Weight 476.12 g/mol

CAS Number 204067-52-7

SMILES
CC(C)(C)C#C/C=C/CN(CC)Cc1cccc(OCC(C)

(C)OCSc2cccs2)c1.Cl

A 2D chemical structure of FR194738 can be generated from its SMILES string.

Synthesis
While a complete, step-by-step synthesis protocol for FR194738 is not publicly available in full

detail, a key synthetic step has been described. The synthesis involves a coupling reaction to

form the enyne moiety, a critical part of the molecule's structure.

Partial Synthesis of the Free Amine of FR194738:

A solution of (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine (0.90

mmol) in tetrahydrofuran (2.7 ml) is treated with copper (I) iodide (0.045 mmol), palladium

acetate (0.018 mmol), and triphenylphosphine (0.036 mmol). To this mixture, n-butylamine (1.8

mmol) and tert-butylacetylene (1.08 mmol) are added under ice cooling. The reaction mixture is

stirred for 24 hours at room temperature. After concentration under reduced pressure, the

residue is purified by silica gel chromatography (eluent: n-hexane/ethyl acetate = 9/1) to yield

the free amine of FR194738 as an oily substance (85% yield).[1]

Biological Activity and Mechanism of Action
FR194738 is a potent inhibitor of squalene epoxidase, an enzyme that catalyzes the

conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately

cholesterol. By inhibiting this enzyme, FR194738 effectively blocks a crucial step in cholesterol

biosynthesis.

In Vitro Inhibitory Activity
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The inhibitory potency of FR194738 has been evaluated in various in vitro systems. The half-

maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

System IC₅₀ (nM) Reference

Squalene epoxidase in HepG2

cell homogenates
9.8

Cholesterol synthesis from

[¹⁴C]acetate in intact HepG2

cells

4.9

Cholesteryl ester synthesis

from [¹⁴C]acetate in intact

HepG2 cells

8.0

Cholesterol biosynthesis in

HepG2 cells
2.1

Hamster liver microsomal

squalene epoxidase
14

Signaling Pathway
The mechanism of action of FR194738 directly impacts the cholesterol biosynthesis pathway. A

simplified representation of this pathway and the point of inhibition by FR194738 is depicted

below.

Acetate HMG-CoA Mevalonate Squalene

Squalene Epoxidase 2,3-Oxidosqualene Lanosterol Cholesterol
FR194738

Inhibits

Click to download full resolution via product page

Cholesterol biosynthesis pathway showing inhibition by FR194738.

Experimental Protocols
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Squalene Epoxidase Inhibition Assay
This protocol details the measurement of squalene epoxidase activity in HepG2 cell

homogenates.

Workflow:
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Cell Homogenate Preparation

Enzyme Assay

HepG2 Cells

Wash and Harvest

Centrifuge (1000 x g, 5 min, 4°C)

Freeze Cell Pellet (-80°C)

Thaw and Resuspend

Sonicate (5s, 4°C)

Add 2% Triton X-100

Incubate (4°C, 30 min)

Cell Homogenate

Add Cell Homogenate

Prepare Assay Mixture
(Tris-HCl, EDTA, NADPH, FAD, AMO1618,

Triton X-100, [³H]squalene)

Add FR194738 or DMSO

Incubate (37°C, 90 min)

Stop with 10% Ethanolic KOH

Incubate (75°C, 90 min)

Extract with Petroleum Ether

Analyze by TLC
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Workflow for the squalene epoxidase inhibition assay.
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Methodology:

Cell Homogenate Preparation: HepG2 cells are washed, harvested by trypsin treatment, and

centrifuged. The cell pellet is frozen at -80°C. On the day of the experiment, the pellet is

thawed, ruptured by sonication in Tris-HCl buffer with EDTA, and solubilized with Triton X-

100.

Enzyme Assay: Aliquots of the cell homogenate are incubated at 37°C for 90 minutes with a

reaction mixture containing Tris-HCl (pH 7.5), EDTA, NADPH, FAD, AMO1618 (an inhibitor of

2,3-oxidosqualene cyclase), Triton X-100, and [³H]squalene. The reaction is performed with

or without various concentrations of FR194738 dissolved in DMSO.

Reaction Termination and Extraction: The reaction is stopped by adding 10% ethanolic KOH.

After incubation at 75°C for 90 minutes to saponify lipids, non-saponifiable materials are

extracted with petroleum ether. The extracts are then analyzed to quantify the amount of

[³H]2,3-oxidosqualene formed.

Inhibition of Cholesterol Synthesis in HepG2 Cells
This protocol describes the measurement of the effect of FR194738 on the incorporation of a

radiolabeled precursor into cholesterol in intact cells.
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Culture HepG2 Cells

Add FR194738 at various concentrations

Add [¹⁴C]acetate

Incubate

Wash Cells

Extract Lipids

Separate Lipids by TLC

Quantify Radioactivity in
Cholesterol and Cholesteryl Ester spots

Click to download full resolution via product page

Workflow for the cholesterol synthesis inhibition assay.
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Cell Culture and Treatment: Intact HepG2 cells are cultured in appropriate media. The cells

are then treated with varying concentrations of FR194738.

Radiolabeling: [¹⁴C]acetate is added to the cell cultures, and the cells are incubated to allow

for the incorporation of the radiolabel into newly synthesized lipids.

Lipid Extraction and Analysis: After incubation, the cells are washed, and total lipids are

extracted. The lipid extract is then subjected to thin-layer chromatography (TLC) to separate

free cholesterol and cholesteryl esters.

Quantification: The radioactivity in the spots corresponding to free cholesterol and

cholesteryl esters is quantified to determine the extent of inhibition by FR194738. This

method also allows for the observation of [¹⁴C]squalene accumulation.

Conclusion
FR194738 is a well-characterized, potent inhibitor of squalene epoxidase with demonstrated

activity in both enzymatic and cell-based assays. Its ability to block cholesterol biosynthesis at

a key regulatory step makes it a valuable tool for studying lipid metabolism and a promising

lead compound for the development of new hypocholesterolemic drugs. The data and protocols

presented in this guide provide a solid foundation for researchers and drug development

professionals interested in further exploring the therapeutic potential of FR194738 and its

analogs. Further studies to obtain detailed analytical data such as NMR and mass

spectrometry, as well as a complete, scalable synthesis protocol, are warranted to advance its

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. prepchem.com [prepchem.com]

To cite this document: BenchChem. [In-Depth Structural Analysis of FR194738: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/product/b2602236?utm_src=pdf-custom-synthesis
https://prepchem.com/e-n-6-6-dimethyl-2-hepten-4-ynyl-n-ethyl-3-3-3-thienyl-benzyloxy-benzylamine-hydrochloride/
https://www.benchchem.com/product/b2602236#structural-analysis-of-fr194738
https://www.benchchem.com/product/b2602236#structural-analysis-of-fr194738
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2602236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b2602236#structural-analysis-of-fr194738]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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